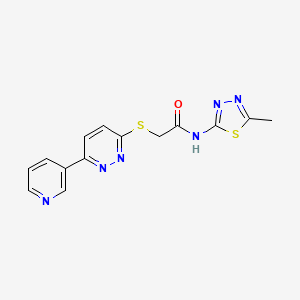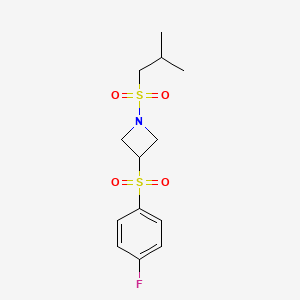![molecular formula C15H15N3O2S B2545320 N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide CAS No. 863587-18-2](/img/structure/B2545320.png)
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as thiazole and imidazo[1,2-a]pyridine derivatives, which are often used in medicinal chemistry due to their biological activities. For instance, paper describes a series of N-(4-aryl-1,3-thiazol-2-yl)acetamides with antioxidant and anti-inflammatory properties. Although the exact compound is not mentioned, the structural similarities suggest that it may also possess similar properties.
Synthesis Analysis
The synthesis of related compounds involves coupling reactions and evaluations of their biological activities. In paper , the synthesis of an imidazo[1,2-a]pyridine derivative is achieved through a coupling reaction, which could be analogous to the synthesis of the compound . The synthesis process is crucial as it impacts the yield, purity, and subsequent biological activity of the compound.
Molecular Structure Analysis
The molecular structure of compounds with imidazo and thiazole rings has been studied using various techniques such as NMR, FT-IR, and X-ray diffraction as seen in paper . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are essential for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide are not detailed in the provided papers, the reactivity of similar compounds can be inferred. For example, the presence of acetamide groups in these compounds suggests potential for further functionalization or participation in bioconjugation reactions, which could be relevant for drug development.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their solubility, stability, and reactivity. Theoretical calculations, such as those performed in paper using density functional theory (DFT), can predict these properties and are valuable for designing compounds with optimal pharmacokinetic and pharmacodynamic profiles.
科学的研究の応用
Pharmacokinetics and Bioequivalence
A study conducted by Annunziato and di Renzo (1993) examined the pharmacokinetics of a related compound, highlighting its novel anti-inflammatory properties and assessing the bioequivalence of tablet and capsule formulations. This research contributes to understanding the absorption and metabolism processes in healthy human subjects, providing a foundation for further investigation into similar compounds (Annunziato & di Renzo, 1993).
Hemodynamic Effects
Another study by Nebel, Sabin, and Surawitzki (1981) focused on the hemodynamic effects of AR-L 115 BS, a compound structurally related to the one . The research demonstrated its potential in improving cardiac output and reducing preload in patients with acute myocardial infarction, offering insights into the vascular effects of similar compounds (Nebel, Sabin, & Surawitzki, 1981).
Metabolism and Excretion
The study of [14C]Mirabegron by Takusagawa et al. (2012) provides an example of how compounds are metabolized and excreted in humans. Although mirabegron differs in function and target, the methodology and findings offer valuable parallels for understanding the metabolism of complex organic molecules, including N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide (Takusagawa et al., 2012).
Anti-inflammatory and Antinociceptive Properties
Rouleau et al. (1997) investigated BP 2-94, a prodrug designed to release a histamine H3 receptor agonist, which shares some pharmacokinetic properties with the compound of interest. The study's findings on anti-inflammatory and antinociceptive effects in rodents provide a framework for exploring the therapeutic potential of similar compounds in treating conditions such as asthma, migraine, and inflammatory diseases (Rouleau et al., 1997).
Imaging Applications in Cancer Research
The development of 18F-EF5 for imaging hypoxia in squamous cell carcinoma of the head and neck by Komar et al. (2008) illustrates the potential for compounds like N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide in diagnostic imaging. Their research on detecting hypoxic regions within tumors could guide the application of similar compounds in imaging technologies (Komar et al., 2008).
作用機序
The anticancer activity of this compound is believed to be due to its ability to regulate microtubules . In vitro cytotoxicity assays have shown that this compound induces cell cycle G2/M-phase arrest in cancer cells . It also increases the expression of caspase-3 and PARP levels, indicative of apoptotic cell death .
将来の方向性
The anticancer properties of this compound make it a promising candidate for further investigation as a potential anticancer drug . Future research could focus on optimizing its synthesis, further elucidating its mechanism of action, and conducting in vivo studies to assess its efficacy and safety .
特性
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-20-13-4-2-11(3-5-13)8-14(19)16-9-12-10-18-6-7-21-15(18)17-12/h2-7,10H,8-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYXFSKFYVSZAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CN3C=CSC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2545239.png)

![N-([2,2'-bifuran]-5-ylmethyl)cyclopropanecarboxamide](/img/structure/B2545247.png)

![N-(4-acetylphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2545249.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2545250.png)
![2-(2-fluorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2545251.png)



![N-(2,6-Difluorophenyl)-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2545256.png)

